4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione
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Overview
Description
4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is a complex organic compound that features a benzothiazole moiety, a bromine atom, and a hydrazinyl group attached to a cyclohexa-diene-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a condensation reaction between 2-aminothiophenol and an appropriate aldehyde or ketone.
Hydrazinylation: The hydrazinyl group is introduced by reacting the brominated benzothiazole with hydrazine derivatives under controlled conditions.
Cyclohexa-diene-dione Formation: The final step involves the formation of the cyclohexa-diene-dione structure through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include oxidized hydrazinyl derivatives, reduced diol derivatives, and various substituted benzothiazole compounds .
Scientific Research Applications
4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-tubercular and anti-cancer properties.
Material Science: It is explored for use in the development of organic semiconductors and fluorescent materials.
Biological Research: The compound’s interactions with various biological targets are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The hydrazinyl group can form reactive intermediates that further modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Lacks the bromine and hydrazinyl groups, making it less reactive in certain biological contexts.
6-Bromo-2H-1,4-benzoxazin-3(4H)-one: Similar brominated structure but different core, leading to distinct chemical properties.
4-Bromo-1,3-benzothiazol-2-amine: Shares the brominated benzothiazole core but lacks the hydrazinyl and cyclohexa-diene-dione groups.
Uniqueness
4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is unique due to its combination of a brominated benzothiazole core with a hydrazinyl group and a cyclohexa-diene-dione structure. This unique combination imparts distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
136514-35-7 |
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Molecular Formula |
C13H8BrN3O2S |
Molecular Weight |
350.19 g/mol |
IUPAC Name |
4-[(6-bromo-1,3-benzothiazol-2-yl)diazenyl]benzene-1,2-diol |
InChI |
InChI=1S/C13H8BrN3O2S/c14-7-1-3-9-12(5-7)20-13(15-9)17-16-8-2-4-10(18)11(19)6-8/h1-6,18-19H |
InChI Key |
LHNTVXAOMZGKAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=NC3=C(S2)C=C(C=C3)Br)O)O |
Origin of Product |
United States |
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